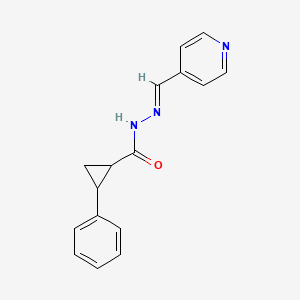
3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide as an anticancer agent is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting the activity of certain enzymes involved in cell proliferation. In material science and organic electronics, the mechanism of action of this compound is related to its ability to form conjugated systems and facilitate charge transport.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in vitro and in vivo. However, further studies are needed to fully understand the potential side effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide in lab experiments is its potential as a versatile building block for the synthesis of various organic compounds. However, one limitation is its relatively low solubility in common organic solvents, which may affect its suitability for certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide. These include:
1. Further studies to elucidate the mechanism of action of this compound as an anticancer agent.
2. Development of new synthetic methods for the preparation of this compound and its derivatives.
3. Exploration of the potential applications of this compound in organic electronics and material science.
4. Investigation of the potential side effects of this compound and its derivatives in vivo.
5. Development of new methods for improving the solubility of this compound in common organic solvents.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
Métodos De Síntesis
The synthesis of 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 2,5-dimethyl-1H-pyrrole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In material science, this compound has been studied for its potential use as a building block in the synthesis of conjugated polymers and organic semiconductors. In organic electronics, this compound has been studied for its potential use as a hole transport material in organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
3-chloro-N-(2,5-dimethylpyrrol-1-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-9-7-8-10(2)18(9)17-15(19)14-13(16)11-5-3-4-6-12(11)20-14/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWDZMRTNWHZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)

![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)


![3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5706497.png)


![N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide](/img/structure/B5706505.png)

![3-{[(2,5-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5706521.png)